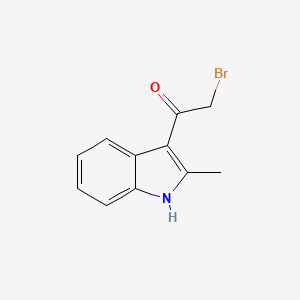

2-bromo-1-(2-methyl-1H-indol-3-yl)ethan-1-one

Description

Significance of the Indole (B1671886) Nucleus in Organic and Medicinal Chemistry

The indole ring system is an integral structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. clockss.org It is the core of the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide range of secondary metabolites, including the neurotransmitter serotonin (B10506) and the hormone melatonin. The unique electronic properties of the indole nucleus, characterized by its π-electron-rich system, make it a versatile building block in organic synthesis and a key pharmacophore in drug design. chemijournal.com

In medicinal chemistry, the indole scaffold is considered a "privileged structure" due to its ability to bind to a wide variety of biological targets with high affinity. organic-chemistry.org This has led to the development of a multitude of indole-containing drugs with diverse therapeutic applications, including anti-inflammatory agents like indomethacin, anti-cancer drugs, and anti-migraine agents. chemijournal.comorganic-chemistry.org The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of a molecule's pharmacological properties.

Overview of α-Halo Ketones in Organic Synthesis

α-Halo ketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This structural feature imparts a unique reactivity profile, making them highly valuable intermediates in organic synthesis. The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.

These compounds are versatile precursors for the synthesis of a wide range of heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles. ingentaconnect.com The dual reactivity of α-halo ketones, possessing both an electrophilic carbon and a carbonyl group, allows for a variety of chemical transformations. They can undergo nucleophilic substitution reactions, where the halogen is displaced by a nucleophile, as well as reactions involving the carbonyl group, such as aldol condensations. ingentaconnect.com

Contextualization of 2-Bromo-1-(2-methyl-1H-indol-3-yl)ethan-1-one within Indole Derivatives

This compound is a derivative of 2-methylindole (B41428), featuring a bromoacetyl group at the C3 position. The synthesis of this compound typically involves the Friedel-Crafts acylation of 2-methylindole to produce 3-acetyl-2-methylindole, followed by bromination at the α-carbon of the acetyl group. chemijournal.comresearchgate.net This places the compound within the broader class of 3-acylindoles, which are known for their diverse biological activities and synthetic utility.

The introduction of the α-bromo ketone functionality to the 3-position of the 2-methylindole scaffold significantly enhances its potential as a synthetic intermediate. The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. This makes this compound a valuable building block for the synthesis of novel indole-based compounds with potential pharmacological applications. For instance, it can serve as a precursor for the synthesis of indole-containing furanones, which have been investigated as tubulin inhibitors. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀BrNO |

| Molecular Weight | 252.11 g/mol |

| Appearance | Solid |

| CAS Number | 57642-02-1 |

Scope and Research Focus of the Review

This review aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to consolidate the existing knowledge regarding its synthesis, chemical properties, and its role as a versatile intermediate in organic synthesis. By focusing solely on this specific molecule, this review will provide a detailed account of its chemical significance, drawing from available research findings. The content will be structured to first introduce the broader chemical context of indole and α-halo ketone chemistry, followed by a specific examination of the title compound. The information presented is intended to be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry who are interested in the applications of functionalized indole derivatives.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2-methyl-1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-7-11(10(14)6-12)8-4-2-3-5-9(8)13-7/h2-5,13H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPYVISZFBCCTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57642-02-1 | |

| Record name | 2-bromo-1-(2-methyl-1H-indol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies of 2 Bromo 1 2 Methyl 1h Indol 3 Yl Ethan 1 One

Reactivity of the α-Bromo Ketone Group

The α-bromo ketone is a highly versatile functional group, characterized by an electrophilic carbonyl carbon and a carbon atom bearing a good leaving group (bromide). This arrangement facilitates a variety of reactions at both the carbonyl group and the α-carbon.

The bromine atom alpha to the carbonyl group is readily displaced by a wide range of nucleophiles. This SN2 reaction is a cornerstone of its reactivity, enabling the synthesis of numerous derivatives.

Amines and thiols are common nucleophiles used in reactions with α-bromo ketones. The reaction with primary amines or arylamines leads to the formation of α-amino ketones, which are important precursors for various heterocyclic compounds. nih.gov

Thiols, being potent nucleophiles, react efficiently with the α-bromo ketone moiety. For instance, the reaction of 2-aminothiophenol (B119425) with a similar α-bromo ketone structure results in the sulfur atom acting as the primary nucleophile, attacking the carbon bearing the bromine. nih.gov A particularly significant application of this reactivity is the Hantzsch thiazole (B1198619) synthesis, where the α-bromo ketone condenses with a thioamide or thiourea (B124793) to form a thiazole ring. This reaction provides a straightforward route to highly functionalized thiazole derivatives, which are of considerable interest in medicinal chemistry. orientjchem.orgresearchgate.net

| α-Bromo Ketone Precursor | Nucleophile | Product | Conditions | Yield |

|---|---|---|---|---|

| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Thiosemicarbazone Derivatives | Bis-thiazole Derivatives | Dioxane, Triethylamine (B128534) | Good |

| 3-(Bromoacetyl)coumarin | Thiosemicarbazones | Hydrazinyl Thiazolyl Coumarins | Various | High |

| 4-Bromo Phenacyl Bromide | Ammonium Dithiocarbamate | 4-(4-Bromophenyl)-2-mercaptothiazole | Ethanol, Reflux | Not Specified |

The carbonyl group of 3-acylindoles can be reduced to either a hydroxyl group (alcohol) or a methylene (B1212753) group (alkane), depending on the reducing agent and reaction conditions. Research on 3-acyl derivatives of 2-methylindole (B41428) has shown that the choice of reagent is critical.

| Reducing Agent | Product Type | Outcome |

|---|---|---|

| Diborane (B₂H₆) | 3-Alkylindole | Complete Hydrogenolysis |

| Lithium Aluminium Hydride (LiAlH₄) | 3-Alkylindole | Complete Hydrogenolysis |

| Sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al) | 3-Alkylindole | Complete Hydrogenolysis |

| Sodium Borohydride (B1222165) (NaBH₄) | No Reaction | Starting material recovered |

The carbonyl group can react with nucleophiles to form various adducts and derivatives. Common reactions include the formation of hemiacetals and acetals with alcohols, and the formation of imines and related compounds with nitrogen-based nucleophiles.

Generally, the reaction of a ketone with an alcohol in the presence of an acid catalyst yields an acetal (B89532) (or ketal). This process is reversible and involves the formation of a hemiacetal intermediate. youtube.comlibretexts.orgmasterorganicchemistry.com For 2-bromo-1-(2-methyl-1H-indol-3-yl)ethan-1-one, acetal formation would protect the carbonyl group, allowing for selective reactions at other positions.

Reactivity of the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of substituents on the ring significantly influences the position and rate of further substitution reactions.

Electrophilic aromatic substitution (EAS) on the indole nucleus typically occurs at the C3 position due to the ability of the nitrogen atom to stabilize the intermediate carbocation. researchgate.netumn.edu However, in this compound, the C3 position is occupied by the bromoacetyl group.

The C3-acyl group is electron-withdrawing and acts as a deactivating group, which generally disfavors further electrophilic substitution on the pyrrole (B145914) ring. masterorganicchemistry.combyjus.com Consequently, electrophiles are directed to the benzene (B151609) portion of the indole nucleus. Studies on the nitration of 3-acetylindole (B1664109) show that substitution occurs primarily at the C6 position, with the C4-nitro isomer as a minor product. umn.edu Similarly, nitration of 2-methylindole in concentrated nitric acid can yield 3,6-dinitro-2-methylindole, indicating a preference for substitution at the C6 position when C3 is also substituted. umn.edu Therefore, for the title compound, electrophilic attack is expected to occur preferentially at the C6 position, and possibly at the C4 or C5 positions of the benzene ring.

The electron-rich indole nucleus is susceptible to oxidation. The oxidation of indoles can lead to a variety of products, with 2-oxindoles and 3-hydroxyindolenines being common outcomes, depending on the oxidant and the substitution pattern of the indole. osi.lvrsc.org For 3-substituted indoles, electrochemical oxidation has been shown to be an effective method for conversion to the corresponding 2-oxindoles. nih.gov This transformation involves the oxidation of the C2 position of the indole ring. Given this precedent, it is expected that this compound would undergo oxidation at the C2-position, potentially leading to the formation of a 2-oxindole derivative, a valuable scaffold in medicinal chemistry. umn.edu

N-H Functionalization of the Indole Nitrogen

The presence of a proton on the indole nitrogen provides an active site for functionalization, which can be crucial for modifying the molecule's properties or for building more complex structures. The N-H bond can undergo various reactions, including alkylation and acylation. However, the high reactivity of the α-bromo ketone moiety in this compound requires careful selection of reaction conditions to achieve chemoselective N-functionalization.

Common approaches to N-alkylation of indoles often involve deprotonation with a base followed by reaction with an alkyl halide. google.com For instance, methods using dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) provide an efficient route for N-methylation and N-benzylation under mild conditions. google.com Such protocols could potentially be adapted for the N-alkylation of this compound, provided the nucleophilicity of the generated indole anion can be directed towards the alkylating agent in preference to intramolecular cyclization or decomposition.

N-acylation is another important transformation. While this often requires reactive acylating agents like acyl chlorides, milder and more chemoselective methods have been developed. One such method involves the use of stable thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures. nih.gov This approach has shown good functional group tolerance for a variety of indoles. nih.gov A direct N-acylation of indoles with carboxylic acids in the presence of boric acid has also been reported, offering a facile and economical alternative. clockss.org The applicability of these methods to this compound would depend on the relative reactivity of the N-H bond versus the α-bromo ketone under the specific reaction conditions.

| Reaction Type | Reagents | Conditions | Product Type |

| N-Alkylation | Dimethyl Carbonate, cat. DABCO | Microwave irradiation | N-Methyl Indole Derivative |

| N-Benzylation | Dibenzyl Carbonate, cat. DABCO | 160 °C | N-Benzyl Indole Derivative |

| N-Acylation | S-Alkyl Thioester, Cs₂CO₃ | Xylene, 140 °C, 12 h | N-Acyl Indole Derivative |

| N-Acylation | Carboxylic Acid, Boric Acid | Mesitylene, reflux, 48 h | N-Acyl Indole Derivative |

Table 1: General Methods for N-H Functionalization of Indoles.

Multi-Component Reactions Involving the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are highly valued for their efficiency and atom economy. The α-bromo ketone functionality in this compound makes it an excellent candidate for participation in such reactions, typically acting as an electrophilic building block.

Analogous compounds, such as 3-(bromoacetyl)coumarins, have been extensively used in MCRs to synthesize complex heterocyclic systems. For example, a three-component reaction of 3-(bromoacetyl)coumarin, dimedone, and various aromatic aldehydes in the presence of triethylamine has been used to produce coumarin-substituted dihydrofurans. nih.gov Similarly, 3-substituted indoles can be synthesized via MCRs involving indoles, aldehydes, and an amine source, which can then undergo further cyclization. rsc.org

The reactivity of this compound could be harnessed in similar MCR strategies. For instance, a one-pot reaction with an aldehyde, an amine, and a suitable nucleophile could lead to the rapid assembly of complex molecules. The 2-methylindole scaffold itself is known to participate in MCRs; copper-catalyzed reactions of 2-methylindole, aromatic aldehydes, and cyclic dieneophiles have been shown to produce diverse spirotetrahydrocarbazoles. nih.gov The combination of the reactive indole core and the bromoacetyl unit suggests significant potential for the development of novel MCRs leading to diverse and complex molecular scaffolds.

Synthesis of Complex Indole Architectures from this compound

The α-bromo ketone group is a cornerstone functional group in synthetic chemistry, serving as a versatile precursor for the construction of a wide variety of heterocyclic rings. In this compound, this reactive handle allows for the synthesis of numerous complex architectures where a new heterocyclic ring is appended to the C3-position of the indole core.

A classic example is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thiourea derivative to form a thiazole ring. The reaction of this compound with thiourea or substituted thioureas would be expected to yield 2-amino-4-(2-methyl-1H-indol-3-yl)thiazole derivatives. This reaction is well-documented for analogous α-bromo ketones like 3-(bromoacetyl)coumarins, which readily form 2-aminothiazolylcoumarins upon treatment with N-substituted thioureas. nih.govresearchgate.net This cyclocondensation provides a straightforward entry into complex, multi-ring systems that fuse the indole and thiazole pharmacophores.

Beyond thiazoles, the compound can serve as a building block for other heterocycles.

Thiophenes: Reaction with sulfur-containing nucleophiles under appropriate conditions can lead to thiophene (B33073) ring formation.

Pyrazoles: Reaction with hydrazine (B178648) or its derivatives can yield pyrazole (B372694) structures. mdpi.com

Imidazoles: Condensation with amidines can be used to construct imidazole (B134444) rings.

Oxazoles: Reaction with amides can lead to the formation of oxazole (B20620) rings.

The general strategy involves the initial nucleophilic substitution of the bromide by a heteroatom (S, N, O) from a suitable bifunctional reagent, followed by an intramolecular condensation/cyclization onto the adjacent carbonyl group to form the new heterocyclic ring.

| Target Heterocycle | Reagent(s) | Key Reaction Type | Resulting Architecture |

| Thiazole | Thiourea / Substituted Thioureas | Hantzsch Synthesis | 4-(Indol-3-yl)thiazole |

| Pyrazole | Hydrazine / Phenylhydrazine (B124118) | Cyclocondensation | 3-(Indol-3-yl)pyrazole |

| Pyran | Malononitrile, Aldehyde | Multi-component Cyclization | Pyrano-indole derivative |

| Pyridine | Aldehyde, 3-Acetylchromenone, NH₄OAc | Multi-component Cyclization | Pyridinyl-indole derivative |

Table 2: Synthesis of Heterocyclic Architectures from α-Bromo Ketone Precursors.

These reactions highlight the significant utility of this compound as a versatile intermediate for elaborating the indole core into more complex, polycyclic, and functionally diverse molecular architectures.

Report on the Mechanistic Investigations of Biological Activities of this compound

A comprehensive review of publicly available scientific literature and chemical databases indicates a significant lack of research on the specific biological activities of the chemical compound this compound. While this compound is available commercially for research purposes, no detailed in vitro or cellular-level studies corresponding to the requested outline on its anticancer or antimicrobial mechanisms have been published in accessible scientific journals or databases.

The broader class of indole derivatives, including various brominated and substituted indole molecules, has been the subject of extensive research, demonstrating a wide range of biological activities. Studies on related compounds have explored their potential as anticancer and antimicrobial agents. For instance, various brominated indole alkaloids have shown antibacterial properties. researchgate.netnih.gov Similarly, different derivatives of 2-methyl-indole have been synthesized and evaluated for anticancer activities, with some showing pro-apoptotic and cell cycle arrest capabilities. researchgate.net Research has also been conducted on how the indole scaffold can be modified to inhibit tubulin polymerization or modulate critical cellular signaling pathways like PI3K/Akt/mTOR.

Therefore, due to the absence of specific research findings for "this compound," it is not possible to provide a detailed and scientifically accurate article on its mechanisms of action concerning:

Mechanistic Investigations of Biological Activities Excluding Clinical Studies

In Vitro and Cellular Level Studies

Antimicrobial Activities

Further experimental research, including in vitro and cellular-level studies, is required to elucidate the potential biological activities and mechanistic pathways of 2-bromo-1-(2-methyl-1H-indol-3-yl)ethan-1-one. Without such studies, any discussion of its biological effects would be purely speculative.

Antibacterial Effects (e.g., against Escherichia coli, Staphylococcus aureus, Bacillus subtilis)

There are no available scientific reports or data on the antibacterial effects of this compound against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, or any other bacterial strains. Consequently, no data tables on its minimum inhibitory concentration (MIC) or mechanistic studies on its antibacterial action can be provided.

Antifungal Properties

No research has been published investigating the antifungal properties of this compound. Therefore, its efficacy against any fungal species is unknown, and no detailed research findings or data tables are available.

Anti-tubercular Activity (e.g., against Mycobacterium smegmatis)

There is no documented research on the anti-tubercular activity of this compound. Studies assessing its inhibitory effects against Mycobacterium smegmatis or Mycobacterium tuberculosis have not been reported.

Molecular Target Identification and Interaction Studies

Consistent with the lack of data on its biological activities, there are no molecular target identification or interaction studies for this compound in the available scientific literature.

Enzyme Inhibition Profiles (e.g., Acetylcholinesterase, Butyrylcholinesterase, CYP2E1)

No studies have been published that profile the inhibitory activity of this compound against Acetylcholinesterase, Butyrylcholinesterase, CYP2E1, or any other enzymes. Therefore, no data on its enzyme inhibition profile is available.

Inhibition of Bacterial Cell Division Proteins (e.g., FtsZ)

There is no information in the scientific literature regarding the ability of this compound to inhibit bacterial cell division proteins such as FtsZ.

Interference with DNA Replication Enzymes (e.g., DNA Gyrase, Topoisomerase IV)

The bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes that control DNA topology and are validated targets for antibacterial agents. bohrium.com DNA gyrase, unique to bacteria, introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. oup.com Several studies have identified the indole (B1671886) nucleus as a promising scaffold for the development of inhibitors targeting these enzymes.

Research indicates that indole and its derivatives can function as inhibitors of DNA gyrase, often by targeting the GyrB subunit, which houses the ATPase activity essential for the enzyme's function. oup.comnih.gov This mechanism is distinct from that of fluoroquinolone antibiotics, which trap the enzyme-DNA cleavage complex. Instead, indole-based inhibitors often compete with ATP for its binding site on GyrB, similar to the action of aminocoumarin antibiotics. nih.gov

In silico docking studies have predicted that the simple indole molecule can dock at the ATP-binding pocket of the GyrB subunit. nih.govresearchgate.net This interaction is thought to prevent the conformational changes required for gyrase activity, thereby inhibiting DNA supercoiling without causing the accumulation of double-strand breaks. nih.gov Building on this, a series of indole-containing compounds were specifically optimized as inhibitors for the gyrase of Mycobacterium tuberculosis. oup.com These inhibitors were developed from an indole scaffold identified through fragment screening and were found to be specific for the GyrB subunit. oup.comoup.com The research led to the identification of potent dual-action molecules targeting both primase and gyrase activities, as well as selective inhibitors that target only the GyrB subunit of the bacterial gyrase. oup.com This body of work underscores the potential of 3-substituted indole derivatives to interfere with bacterial DNA replication by inhibiting essential topoisomerase enzymes.

Receptor Binding Interactions (e.g., Serotonin (B10506) Receptors)

The indole ring is a core structural component of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, a vast number of indole derivatives have been synthesized and evaluated for their ability to interact with various serotonin receptor subtypes, which are implicated in a range of neurological and psychiatric conditions.

Studies on diverse indole-based compounds have demonstrated significant binding affinities for multiple serotonin receptors, including the 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT6 subtypes. researchgate.netnih.gov For example, a series of trans-2-(indol-3-yl)cyclopropylamine derivatives, which feature a rigidified ethylamine (B1201723) side chain characteristic of tryptamines, showed particularly high affinity for the 5-HT2C receptor. nih.gov The 5-fluoro-substituted version of this compound was found to be the most potent, with a high affinity (Ki) of 1.9 nM. nih.gov

Furthermore, research into multi-target ligands for psychiatric disorders has explored indole derivatives for their combined effects on serotonin and dopamine (B1211576) receptors. semanticscholar.orgnih.gov The 3-(1H-indol-3-yl)pyrrolidine-2,5-dione scaffold has been identified as a key component for interaction with the D2 receptor, while also showing affinity for the serotonin transporter (SERT). semanticscholar.org These findings highlight that the indole nucleus is a versatile pharmacophore capable of specific, high-affinity interactions with G-protein coupled receptors like the serotonin receptors, suggesting that compounds like this compound could potentially exhibit activity at these targets.

Structure-Activity Relationship (SAR) Investigations for Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For indole derivatives, SAR investigations have provided critical insights into optimizing their potency and selectivity for various targets, including bacterial enzymes and CNS receptors.

In the context of antibacterial activity, SAR studies on 3-alkylidene-2-indolone derivatives revealed key structural requirements for efficacy. It was generally observed that electron-withdrawing substituents on the indole ring (at the R¹ position) conferred greater activity compared to electron-donating groups. mdpi.com Additionally, extending a side chain or introducing a phenyl ring at other positions could further enhance antimicrobial effects. mdpi.com

More specifically, for the development of indole-based DNA gyrase inhibitors, a systematic exploration of the SAR was crucial. An initial indole scaffold was optimized by modifying ester groups to phenylamides, which was found to significantly enhance the inhibition of gyrase activity. oup.com The addition of electron-withdrawing groups at positions 4, 5, 6, and 7 of the indole ring also resulted in more potent molecules. oup.com The data below illustrates how modifications to an indole-dicarboxylate scaffold (parent compound) to various diamide (B1670390) derivatives impact the inhibition of M. tuberculosis gyrase supercoiling activity.

| Compound | Modification from Parent Scaffold | Gyrase Supercoiling Inhibition (IC₅₀, µM) |

|---|---|---|

| Parent (Diester) | Indole-dicarboxylate | >100 |

| Derivative 1 | Conversion to Diphenylamide | 14.1 ± 1.2 |

| Derivative 2 | Conversion to Di-(4-fluorophenyl)amide | 6.2 ± 0.5 |

| Derivative 3 | Conversion to Di-(4-chlorophenyl)amide | 4.5 ± 0.3 |

| Derivative 4 | Conversion to Di-(4-bromophenyl)amide | 3.9 ± 0.2 |

| Derivative 5 | Conversion to Di-(3-chlorophenyl)amide | 8.3 ± 0.7 |

This SAR data clearly indicates that converting the ester functionalities of the parent compound to aromatic amides (diamides) dramatically increases potency against DNA gyrase. Furthermore, introducing electron-withdrawing halogen substituents at the para-position of the phenylamide ring (fluoro, chloro, bromo) leads to a progressive enhancement of inhibitory activity, with the bromo-substituted derivative being the most potent in this series. oup.com These studies collectively demonstrate that systematic structural modifications to the indole core and its substituents are a powerful strategy for tuning biological efficacy.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of a molecule from first principles. These calculations provide a detailed picture of the molecule's geometry, stability, and electronic landscape. niscpr.res.inresearchgate.netnih.gov

Electronic Structure Properties

The electronic structure of a molecule governs its reactivity and physical properties. Theoretical calculations are used to determine key parameters such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO).

Molecular Geometry: The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure through geometry optimization. For analogous indole (B1671886) derivatives, calculations using methods like DFT with the B3LYP functional and a 6-311+G basis set have shown excellent agreement between calculated and experimental bond lengths and angles derived from X-ray crystallography. researchgate.netnih.gov This process confirms the planarity of the indole ring system and provides precise data on the orientation of the bromoacetyl group.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For similar aromatic ketones, the HOMO is typically localized over the electron-rich indole ring, while the LUMO is often centered on the carbonyl group and adjacent atoms.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. In 2-bromo-1-(2-methyl-1H-indol-3-yl)ethan-1-one, the MEP would show a region of high negative potential around the carbonyl oxygen atom, indicating a likely site for electrophilic attack, while the area around the indole N-H group would exhibit positive potential. niscpr.res.in

| Parameter | Typical Calculated Value |

|---|---|

| HOMO Energy | -6.4 eV |

| LUMO Energy | -2.7 eV |

| Energy Gap (ΔE) | 3.7 eV |

| Dipole Moment | 2.5 - 3.5 Debye |

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting spectroscopic data, which serves as a powerful tool for structural confirmation and analysis.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule. These calculated frequencies, when appropriately scaled, show excellent correlation with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.netnih.gov A Potential Energy Distribution (PED) analysis is often performed to assign specific vibrational modes to the calculated frequencies, such as the characteristic C=O stretch of the ketone, N-H stretching of the indole ring, and C-Br stretching.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR spectra can also be calculated. These theoretical predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure. niscpr.res.in For instance, calculations would predict the chemical shifts for the methyl protons, the methylene (B1212753) protons adjacent to the bromine, and the distinct aromatic protons of the indole ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3445 | N-H stretch |

| ν(C=O) | 1645 | 1640 | Carbonyl stretch |

| ν(C-CH₃) | 2925 | 2920 | Methyl C-H stretch |

| ν(C-Br) | 650 | 655 | C-Br stretch |

Conformational Analysis and Stability

The ethanone side chain of the molecule can rotate around the C-C single bonds, leading to different spatial arrangements or conformers. Conformational analysis aims to identify the most stable conformer, which is the one with the lowest energy. Studies on similar aromatic ketones show that steric and electronic factors determine the preferred orientation of the side chain relative to the aromatic ring. researchgate.netrsc.org For this compound, a key aspect would be the dihedral angle between the plane of the indole ring and the bromoacetyl group. Due to potential steric hindrance between the bromine atom and the indole ring, the lowest energy conformation is likely to be non-planar. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for predicting ligand-protein interactions and estimating binding affinity.

Ligand-Protein Interaction Predictions

Docking simulations place the ligand, this compound, into the binding site of a target protein. The results provide a detailed 3D model of the ligand-protein complex, highlighting key interactions that stabilize the binding. Indole derivatives are known to interact with various biological targets, including enzymes like sortase A, kinases, and structural proteins like tubulin. nih.govresearchgate.net

The predicted interactions typically include:

Hydrogen Bonds: The indole N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The planar indole ring can form favorable pi-pi stacking or pi-alkyl interactions with aromatic or aliphatic amino acid residues in the binding pocket.

Halogen Bonds: The bromine atom can potentially form halogen bonds with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

Binding Affinity Estimations

Docking programs use scoring functions to estimate the binding affinity, often expressed in kcal/mol. A lower (more negative) value indicates a stronger, more favorable interaction. This score helps in ranking different compounds and predicting their potential biological activity. For example, docking studies of various indole derivatives against microbial enzymes have reported binding energies ranging from -8.0 to -11.5 kcal/mol for the most promising compounds. frontiersin.org

| Parameter | Result |

|---|---|

| Binding Affinity (kcal/mol) | -9.2 |

| Interacting Residues | Lys72, Leu130, Val80, Asp184 |

| Key Interactions | H-bond with Asp184 (via N-H), Hydrophobic interaction with Leu130 |

Identification of Key Binding Residues and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. mdpi.com For indole-based compounds, which are known to interact with a wide range of biological targets, docking studies are crucial for identifying the key amino acid residues and the nature of the intermolecular forces that stabilize the ligand-protein complex.

In hypothetical docking studies of this compound with a protein active site, several types of interactions would be anticipated. The indole ring system can participate in hydrophobic interactions and π-stacking with aromatic residues such as phenylalanine, tyrosine, and tryptophan. The nitrogen atom of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen is a potential hydrogen bond acceptor. The bromine atom can form halogen bonds, which are increasingly recognized as important in molecular recognition.

For instance, studies on similar indole derivatives have shown interactions with key residues in the active sites of enzymes like cyclooxygenase (COX) and various proteases. nih.goveurekaselect.com The binding affinity is often determined by a combination of these interactions.

Table 1: Hypothetical Key Binding Interactions for this compound

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Indole NH | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |

| Carbonyl C=O | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine |

| Indole Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Methyl Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Alanine |

| Bromo-substituent | Halogen Bond | Backbone Carbonyl Oxygen, Serine OH |

These interactions collectively contribute to the binding energy of the compound within the active site of a protein, which can be calculated using scoring functions within the docking software.

Reaction Mechanism Modeling and Simulation

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including those of biological relevance. For a compound like this compound, understanding its reactivity is key to predicting its metabolic fate and its potential to act as a covalent inhibitor.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can be used to model the reaction pathways. These calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies. This information allows for the determination of activation energies and reaction rates.

A potential reaction of interest for this molecule is nucleophilic substitution at the carbon atom bearing the bromine. The bromine atom is a good leaving group, making this position susceptible to attack by nucleophilic residues (e.g., cysteine or serine) in a protein's active site. A computational study of this reaction would involve modeling the approach of the nucleophile, the formation of the transition state, and the departure of the bromide ion.

Studies on the bromination of indoles have utilized computational methods to understand the reaction mechanism, suggesting that such approaches are well-suited for halogenated indoles. researchgate.net Similarly, the reaction mechanisms of indole derivatives with other biological molecules have been explored using computational techniques. nih.gov

In Silico Screening and Design of Derivatives

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is often used in the early stages of drug development to narrow down the number of compounds that need to be synthesized and tested in the lab.

For this compound, a virtual screening campaign could be initiated to find derivatives with improved activity or other desirable properties. This would involve creating a virtual library of related compounds by modifying the parent structure, for example, by changing the substituents on the indole ring or replacing the bromine atom with other functional groups.

Quantitative Structure-Activity Relationship (QSAR) is another important computational tool in this context. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. mdpi.com By developing a QSAR model for a series of indole derivatives, it is possible to predict the activity of new, unsynthesized compounds. researchgate.netconsensus.app This allows for the rational design of more potent and selective molecules.

Table 2: Example of a QSAR Study for Indole Derivatives

| Derivative | Modification | Predicted Activity (IC₅₀, µM) | Key Descriptors |

| 1 | Parent Compound | 5.2 | Molecular Weight, LogP |

| 2 | 5-Fluoro substitution | 3.8 | Electronic Effects |

| 3 | N-methylation | 6.1 | Steric Hindrance |

| 4 | Bromo to Chloro | 4.5 | Halogen Bond Strength |

| 5 | Carbonyl to Thiocarbonyl | 7.9 | Hydrogen Bonding Capacity |

The design of new derivatives would be guided by the insights gained from molecular docking, reaction mechanism modeling, and QSAR studies. The goal is to optimize the interactions with the target protein while maintaining favorable pharmacokinetic properties.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of 2-bromo-1-(2-methyl-1H-indol-3-yl)ethan-1-one, offering detailed insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present. The aromatic protons on the indole (B1671886) ring would typically appear in the downfield region (approximately 7.0-8.0 ppm). The methyl group protons at the 2-position of the indole ring would likely produce a singlet at around 2.5 ppm. The methylene (B1212753) protons of the bromoacetyl group are expected to appear as a singlet in the range of 4.0-5.0 ppm due to the deshielding effect of the adjacent bromine atom and carbonyl group. The N-H proton of the indole ring would give a broad singlet, typically in the downfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ethanone group is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The carbon atoms of the indole ring would resonate in the aromatic region (approximately 110-140 ppm). The methyl carbon at the 2-position would appear in the upfield region, while the methylene carbon of the bromoacetyl group would be found at a more downfield position due to the influence of the electronegative bromine atom.

For a structurally related compound, 1-(2-Bromo-1-methyl-1H-indol-3-ylcarbonyl)pyrrolidine, the following ¹³C NMR chemical shifts have been reported, which can provide an indication of the expected ranges for the target compound.

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C=O | 164.7 |

| Indole Ring Carbons | 109.6 - 136.2 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band corresponding to the C=O stretching of the ketone group would be prominent, typically appearing around 1650-1700 cm⁻¹. The N-H stretching vibration of the indole ring would be observed as a broad band in the region of 3200-3500 cm⁻¹. C-H stretching vibrations from the aromatic and methyl groups would be seen around 2850-3100 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

For the related compound, 1-(2-Bromo-1-methyl-1H-indol-3-ylcarbonyl)pyrrolidine, characteristic IR absorption bands were observed at 3456 cm⁻¹ (N-H stretch) and 1622 cm⁻¹ (C=O stretch), which are in line with the expected values for the target molecule.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would confirm the molecular weight and provide fragmentation patterns that can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental formula. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it an invaluable tool for purity assessment and the identification of impurities.

The predicted monoisotopic mass and various adducts for this compound are provided in the table below.

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 252.0019 |

| [M+Na]⁺ | 273.9838 |

| [M-H]⁻ | 249.9873 |

Chromatographic Techniques

Chromatographic methods are essential for the purification and purity analysis of this compound, ensuring that the compound meets the required standards for its intended use.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. A validated HPLC method can accurately quantify the main component and detect any impurities. For this compound, a reverse-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid to improve peak shape. The retention time of the main peak would be characteristic of the compound, and the area of the peak would be proportional to its concentration. Purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Flash Column Chromatography for Purification

Flash column chromatography is a widely used technique for the preparative purification of organic compounds. In the synthesis of this compound, flash chromatography would be employed to isolate the desired product from starting materials, reagents, and by-products. The choice of stationary phase is typically silica gel, and the mobile phase (eluent) is a solvent system that provides good separation of the target compound from impurities. The selection of the eluent is often guided by preliminary analysis using thin-layer chromatography (TLC). For indole derivatives, common solvent systems include mixtures of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). The fractions collected from the column are analyzed (e.g., by TLC or HPLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

Other Analytical Techniques (e.g., Elemental Analysis, Melting Point for Characterization)

Beyond spectroscopic methods, several other analytical techniques are crucial for the comprehensive characterization and purity assessment of "this compound." These methods provide fundamental information about the elemental composition and physical properties of the compound, serving as essential benchmarks for identity and purity confirmation.

Elemental Analysis

Elemental analysis is a cornerstone technique used to determine the elemental composition of a compound. This method provides the percentage by mass of each element present, which can then be compared against the theoretical values calculated from the compound's molecular formula (C₁₁H₁₀BrNO). This comparison is a critical step in verifying the empirical formula and assessing the sample's purity. A close correlation between the experimentally determined and calculated values provides strong evidence for the correct synthesis and purification of the target molecule.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 52.40 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 4.00 |

| Bromine | Br | 79.90 | 1 | 79.90 | 31.69 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.56 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.35 |

| Total | 252.12 | 100.00 |

Melting Point

The melting point of a crystalline solid is a fundamental physical property that is invaluable for its identification and the assessment of its purity. A pure crystalline compound typically exhibits a sharp and well-defined melting point range (usually within 1-2°C). The presence of impurities tends to depress the melting point and broaden the melting range. Therefore, determining the melting point is a straightforward and effective method for a preliminary evaluation of a sample's purity.

As of the latest literature review, a specific, experimentally determined melting point for "this compound" has not been reported in available scientific journals and chemical databases. The reporting of this physical constant in future studies would be a valuable addition to the chemical literature for the unambiguous identification of this compound.

Academic and Research Applications

Synthetic Building Block for Complex Molecules and Heterocycles

The primary and most established application of 2-bromo-1-(2-methyl-1H-indol-3-yl)ethan-1-one is as a synthetic intermediate. Its chemical structure is primed for constructing more complex molecular architectures, particularly heterocyclic systems, which are prevalent in many biologically active molecules, including antiviral and anticancer agents. nih.govnih.govnih.gov

The reactivity of the molecule is centered on the α-bromoketone moiety. The carbon atom adjacent to the carbonyl group is electrophilic and is susceptible to nucleophilic substitution by a wide range of nucleophiles. This allows for the facile formation of new carbon-carbon, carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

Key Synthetic Transformations:

Reaction with Amines: Leads to the formation of α-aminoketones, which are precursors to various nitrogen-containing heterocycles like pyrazines and imidazoles.

Reaction with Thioamides/Thioureas: A classic route for the synthesis of thiazole (B1198619) rings, a reaction known as the Hantzsch thiazole synthesis. Thiazoles are important structural motifs in many pharmaceutical compounds.

Reaction with Carbanions: Allows for the extension of the carbon skeleton, building more intricate molecular frameworks.

Alkylation of Heterocycles: The bromoacetyl group can be used to alkylate other heterocyclic rings, linking molecular fragments together.

The indole (B1671886) scaffold itself is a crucial component of numerous drugs, valued for its ability to mimic peptide structures and bind to various enzymes and receptors. nih.govnih.gov The versatility of this compound as a building block enables the synthesis of a diverse library of indole derivatives for drug discovery and development. nih.govmdpi.com

| Reactant Class | Resulting Heterocyclic System | Significance |

|---|---|---|

| Thioamides | Aminothiazoles | Core structure in various kinase inhibitors and antimicrobial agents. |

| Amidines | Imidazoles | Found in antifungal drugs and other therapeutic agents. |

| Hydrazines/Hydrazides | Pyridazines/Diazines | Scaffolds for cardiovascular and anticancer drugs. |

| 1,2-Diaminobenzenes | Quinoxalines | Used in the development of antibiotics and anticancer agents. |

Chemical Probes for Biological Pathway Elucidation

While specific literature detailing the use of this compound as a chemical probe is not available, its molecular structure contains the necessary features for such an application. Chemical probes are small molecules designed to interact with a specific biological target, like a protein, to help researchers understand its function in biological pathways. mdpi.com

The potential of this compound as a probe lies in two key features:

The Indole Nucleus: This part of the molecule can serve as a recognition element, providing binding affinity and selectivity for a specific protein target. Indole derivatives are known to bind to a wide array of biological targets. mdpi.com

The α-Bromoketone Group: This functional group can act as a reactive "warhead." It is an electrophile capable of forming a covalent bond with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) within the active or binding site of a protein.

This ability to form a permanent covalent bond is a feature of activity-based probes (ABPs), which are powerful tools for identifying enzyme function and activity directly in complex biological systems. By attaching a reporter tag (like a fluorophore or biotin) to the indole scaffold, a derivative of this compound could potentially be used to irreversibly label a target protein, allowing for its isolation, identification, and study.

Scaffold for the Development of Advanced Material Precursors (if applicable)

The application of this compound as a precursor for advanced materials is a speculative but plausible area of research. Indole and its derivatives are known to possess interesting photophysical and electronic properties, making them attractive building blocks for organic materials. derpharmachemica.com Functionalized indoles have been incorporated into:

Organic Light-Emitting Diodes (OLEDs): As components of fluorescent or phosphorescent emitters.

Organic Semiconductors: For use in organic field-effect transistors (OFETs).

Conducting Polymers: Where the indole ring can be polymerized to form materials with electrical conductivity.

The reactive bromoacetyl handle of this compound provides a convenient point of attachment for polymerization or for grafting the indole unit onto a polymer backbone or a surface. This could be exploited to create novel functional materials where the specific electronic properties of the 2-methylindole (B41428) moiety are desired. However, research has yet to be published specifically demonstrating this application.

Tools for Studying Biochemical Processes (e.g., Enzyme Kinetics, Protein-Ligand Interactions)

The study of enzyme kinetics and protein-ligand interactions is fundamental to understanding biological processes and for drug development. frontiersin.org Small molecules are essential tools in these studies. The structure of this compound makes it a potential candidate for designing covalent inhibitors, which are powerful tools for studying enzymes.

α-Haloketones are classic irreversible inhibitors that can covalently modify active site residues of enzymes. By forming a stable covalent bond, such an inhibitor can permanently inactivate the enzyme. This allows researchers to:

Identify Active Site Residues: By digesting the labeled protein and using mass spectrometry to identify the modified amino acid.

Study Enzyme Mechanism: The kinetics of irreversible inhibition can provide insights into the catalytic mechanism of the enzyme.

Validate Drug Targets: Demonstrating that the covalent inhibition of a specific enzyme leads to a desired cellular effect can validate that enzyme as a therapeutic target.

The indole portion of the molecule would be critical for directing the compound to the enzyme's active site, providing the initial non-covalent binding affinity and selectivity required for the subsequent covalent reaction. While this specific compound has not been documented in such studies, numerous other indole-based molecules have been developed as potent enzyme inhibitors, targeting classes such as kinases, proteases, and polymerases. nih.govnih.gov

| Biochemical Application | Role of this compound | Information Gained |

|---|---|---|

| Enzyme Inhibition Studies | Acts as a potential covalent inhibitor via the α-bromoketone group. | Enzyme mechanism, active site identification, target validation. |

| Protein-Ligand Interaction Studies | The indole scaffold provides a basis for specific non-covalent binding. | Understanding binding affinity (Ki) and structure-activity relationships (SAR). |

| Activity-Based Protein Profiling (ABPP) | Can be modified to create an activity-based probe for target identification. | Identification of novel enzyme targets in complex proteomes. |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly driven by the principles of green chemistry, emphasizing efficiency, safety, and environmental sustainability. mdpi.com Future research on the synthesis of 2-bromo-1-(2-methyl-1H-indol-3-yl)ethan-1-one and its precursors will likely prioritize these aspects.

Current research into indole (B1671886) synthesis highlights several promising avenues:

Microwave-Assisted Synthesis: Palladium-catalyzed intramolecular oxidative coupling reactions, optimized under microwave irradiation, have proven efficient for creating functionalized indole-3-carboxylate (B1236618) derivatives. mdpi.com This approach offers a significant reduction in reaction times and can lead to excellent yields, representing a sustainable alternative to conventional heating methods.

One-Pot Strategies: The development of one-pot procedures, such as the synthesis of α-bromoketones directly from secondary alcohols, streamlines synthetic sequences by minimizing intermediate purification steps, thereby saving time, solvents, and resources. rsc.org

Future efforts will likely focus on adapting these modern synthetic technologies to produce this compound and its analogs with higher efficiency and a smaller environmental footprint.

| Synthetic Strategy | Potential Advantages | Relevant Research |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency | Synthesis of 2-methyl-1H-indole-3-carboxylate derivatives mdpi.com |

| Transition-Metal-Free Reactions | Avoids metal contamination, lower cost, environmentally benign | Cs2CO3-promoted intramolecular cyclization for 2-bromoindoles rsc.org |

| One-Pot Procedures | Increased efficiency, reduced waste, time and resource savings | Synthesis of α-bromoketones from secondary alcohols rsc.org |

Deeper Elucidation of Mechanistic Pathways for Biological Activities

Indole derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, by interacting with a wide array of biological targets. mdpi.com A key future research direction is to move beyond preliminary screening and deeply investigate the molecular mechanisms through which derivatives of this compound exert their effects.

The structural versatility of the indole nucleus allows it to target various biological pathways. mdpi.com For instance, certain indole derivatives function as:

Tubulin Polymerization Inhibitors: By interfering with microtubule dynamics, these compounds can halt cell division, a crucial strategy in cancer treatment. mdpi.com

Protein Kinase Inhibitors: Kinases are key regulators of cellular processes, and their inhibition is a validated approach in oncology. mdpi.comnih.gov

Antibacterial Agents: Some indolylquinazolinones have shown promising activity against bacteria like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Future research should aim to pinpoint the specific enzymes, receptors, or cellular pathways modulated by novel compounds derived from this compound. Techniques such as cellular thermal shift assays (CETSA), chemoproteomics, and genetic sequencing can be employed to identify direct molecular targets and understand how these interactions translate into a therapeutic effect. This deeper mechanistic insight is critical for optimizing lead compounds and predicting potential off-target effects.

Advanced Computational Modeling and Machine Learning Applications

The integration of computational chemistry and artificial intelligence is revolutionizing drug discovery. nih.govfrancis-press.com For a scaffold like this compound, these tools offer powerful predictive capabilities to guide synthetic efforts and prioritize experimental testing.

Emerging computational approaches include:

Structure-Based Drug Design: Molecular docking studies can predict how newly synthesized compounds will bind to the catalytic sites of target proteins, such as PI3Kα and EGFR kinases, helping to rationalize their biological activity. nih.gov

Machine Learning for Reaction Prediction: Algorithms like Random Forest have been successfully used to predict the energy barriers and selectivity of C-H activation reactions on indoles. francis-press.comfrancis-press.com By training models on large datasets of known reactions, it becomes possible to forecast the outcomes of novel transformations, accelerating the discovery of new synthetic routes. francis-press.comfrancis-press.com

Quantitative Structure-Activity Relationship (QSAR): These models can correlate the structural features of a series of derivatives with their biological activity, enabling the design of new compounds with enhanced potency and specificity.

Future research will increasingly leverage these computational tools. Machine learning models, in particular, can be developed to predict not only reaction outcomes but also ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, allowing for the in silico triage of candidate molecules before committing resources to their synthesis and biological evaluation. francis-press.comfrancis-press.com

| Computational Tool | Application in Indole Research | Potential Impact |

| Molecular Docking | Predicting binding modes in kinase catalytic sites nih.gov | Rational design of potent and selective inhibitors |

| Machine Learning (e.g., Random Forest) | Forecasting energy barriers and selectivity of C-H activation francis-press.comfrancis-press.com | Accelerating the discovery of novel reactions and synthetic routes |

| QSAR Modeling | Correlating chemical structure with biological activity | Guiding the design of derivatives with improved therapeutic properties |

Exploration of New Chemical Transformations and Reactivity Patterns

The this compound molecule possesses multiple reactive sites: the electrophilic carbon of the α-bromoketone, the indole nitrogen, and various positions on the aromatic ring system. A significant area for future research is the exploration of novel chemical reactions that exploit this inherent reactivity to build molecular complexity.

The presence of a halogen atom invites a range of cross-coupling reactions. For instance, studies on 3-halogenated 2-CF3-indoles have demonstrated their utility in:

Sonogashira Coupling: Reaction with terminal alkynes to form new carbon-carbon bonds. nih.gov

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids to create biaryl structures. nih.gov

Nucleophilic Substitution: The bromoacetyl group is highly susceptible to substitution by various nucleophiles, such as thiols, to form thioethers or by amines to generate aminoketones. nih.govnih.gov

Future work could investigate the reactivity of the C-Br bond in this compound in these and other modern cross-coupling reactions. Furthermore, exploring its behavior with different reagents, such as the reaction of indole derivatives with nitrosoalkenes, could unveil unexpected reaction pathways and lead to the discovery of novel heterocyclic systems. researchgate.net A systematic study of its reactivity patterns will expand its utility as a versatile synthetic intermediate.

Design and Synthesis of Chemically Diverse Derivatives with Enhanced Specificity

The ultimate goal of research involving this compound is to use it as a starting point for the creation of novel molecules with superior therapeutic properties. The α-bromoacetyl group is an ideal handle for introducing a wide range of functional groups and building blocks, enabling the systematic exploration of the chemical space around the 2-methylindole (B41428) core.

Future synthetic campaigns should focus on creating libraries of derivatives where specific structural elements are varied to probe structure-activity relationships (SAR). For example, by reacting the parent compound with different thioureas and 2-bromoacetophenones, novel thiazole-containing indole derivatives can be synthesized, which have shown antimicrobial potential. nih.gov Similarly, condensation reactions can be employed to create more complex heterocyclic systems, such as indolylquinazolinones. nih.gov

The key objective is to design derivatives with enhanced specificity for their biological target. This involves an iterative process of design, synthesis, and biological testing, often guided by computational modeling. nih.gov By fine-tuning the substituents on the indole ring, the linker, and the appended moieties, researchers can optimize potency while minimizing off-target interactions, leading to safer and more effective drug candidates. The versatility of the indole scaffold suggests that derivatives of this compound could be developed to target a wide range of diseases. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-1-(2-methyl-1H-indol-3-yl)ethan-1-one?

The compound is typically synthesized via bromination of 1-(2-methyl-1H-indol-3-yl)ethan-1-one using bromine (Br₂) in acetic acid or dichloromethane at room temperature. The reaction requires careful stoichiometric control to avoid over-bromination. Purification involves column chromatography with silica gel and a hexane/ethyl acetate gradient. Yield optimization often depends on reaction time and temperature, with yields ranging from 60–80% under optimal conditions .

Q. How can the purity and identity of this compound be verified experimentally?

Key analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., indole C3 carbonyl resonance at ~190 ppm, methyl group at ~2.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H⁺] at m/z 239.04).

- Infrared (IR) Spectroscopy : Strong carbonyl stretch at ~1680–1700 cm⁻¹.

- Melting Point Analysis : Comparative data against literature values (if available) .

Q. What are the solubility properties of this compound in common laboratory solvents?

The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform). Solubility in ethanol or methanol is moderate (~5–10 mg/mL at 25°C). Preferential solvent selection depends on reaction conditions (e.g., DMSO for nucleophilic substitutions) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in brominated indole derivatives?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical for determining bond lengths, angles, and stereochemistry. For example, the bromine atom’s position and its interaction with the indole ring can be confirmed via electron density maps. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Structural validation tools like PLATON ensure geometric accuracy .

Q. What reaction mechanisms govern the bromine atom’s reactivity in this compound?

The bromine atom undergoes nucleophilic substitution (SN₂) with amines, thiols, or alkoxides. For instance, reaction with sodium azide (NaN₃) in DMF replaces bromine with an azide group, forming 1-(2-methylindol-3-yl)-2-azidoethanone. Reaction kinetics depend on solvent polarity and leaving group stability. Computational studies (DFT) can model transition states and activation energies .

Q. How does the 2-methyl group on the indole ring influence biological activity?

The methyl group enhances lipophilicity, potentially improving membrane permeability in cellular assays. Comparative studies with non-methylated analogs (e.g., 2-bromo-1-(1H-indol-3-yl)ethanone) show differences in antimicrobial potency. For example, methyl-substituted derivatives exhibit higher inhibitory activity against Staphylococcus aureus (MIC = 8 µg/mL vs. 16 µg/mL for non-methylated analogs) .

Q. What strategies mitigate decomposition during long-term storage?

- Storage Conditions : Under inert atmosphere (Ar/N₂) at –20°C in amber vials to prevent photodegradation.

- Stability Monitoring : Periodic HPLC analysis to detect hydrolysis products (e.g., free indole derivatives).

- Lyophilization : For aqueous solutions, lyophilization preserves stability by removing hydrolytic water .

Q. How can computational methods predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to enzymes like cytochrome P450 or kinases. The bromine atom’s electronegativity and the indole ring’s π-stacking potential are key parameters. Pharmacophore mapping identifies critical interaction sites (e.g., hydrogen bonding with the carbonyl group) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to address inconsistencies?

Variations in melting points (e.g., 65–66°C vs. 45–46°C in similar brominated ketones) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and powder XRD can distinguish polymorphs. Reproducibility requires standardized recrystallization solvents (e.g., ethanol/water vs. hexane) .

Q. Conflicting biological activity What factors contribute to variability?

Differences in assay protocols (e.g., cell line viability tests vs. enzymatic inhibition) or compound purity (e.g., 95% vs. >99%) significantly impact results. Harmonized guidelines (e.g., CLSI for antimicrobial assays) and orthogonal purity verification (HPLC, elemental analysis) improve cross-study comparability .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

Q. Table 2. Reaction Optimization for Bromination

| Condition | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Br₂ in CH₂Cl₂, RT | 72 | 98 | Optimal for lab-scale synthesis |

| Br₂ in AcOH, 40°C | 65 | 95 | Higher byproduct formation |

| NBS in CCl₄ | 55 | 90 | Lower efficiency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.